

JNJ-47965567: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: JNJ4796
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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neurodegenerative disorders.[1][2] Developed by Janssen Research and Development, this small molecule has been a critical tool in elucidating the role of the P2X7 receptor in central nervous system (CNS) pathophysiology.[2][3] This document provides an in-depth technical guide to the discovery and development history of JNJ-47965567, detailing its pharmacological profile, experimental methodologies, and preclinical findings.

Discovery and Initial Characterization

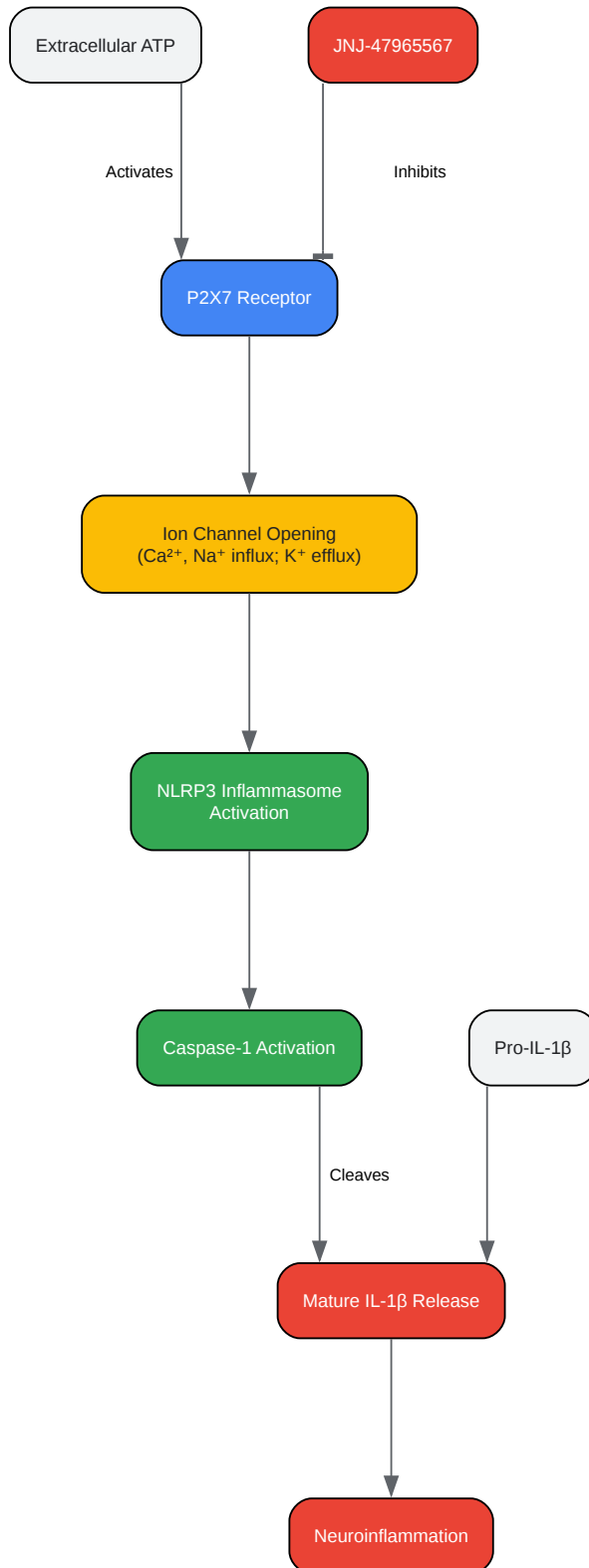
JNJ-47965567 was first comprehensively characterized in a 2013 publication by Bhattacharya et al. from Janssen Research and Development.[2] The development of this compound was driven by the growing body of evidence suggesting that the P2X7 receptor plays a key role in neuropsychiatric disorders, neurodegeneration, and chronic pain. The primary goal was to develop a centrally permeable P2X7 antagonist to probe the receptor's function in the CNS.

Mechanism of Action

JNJ-47965567 acts as a P2X7 receptor antagonist. While initially believed to be a competitive antagonist, later structural and activity studies on the panda P2X7 receptor suggested a non-competitive mechanism of action. This is supported by findings that JNJ-47965567 inhibits maximal ATP-induced responses in a concentration-dependent manner, a hallmark of non-competitive inhibition. The compound is thought to bind to an allosteric site, preventing the conformational changes required for channel opening.

The antagonism of the P2X7 receptor by JNJ-47965567 leads to the blockade of downstream signaling pathways, most notably the inhibition of inflammasome activation and subsequent release of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β).

P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567



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P2X7 Receptor Signaling and JNJ-47965567 Inhibition

Pharmacological Profile

A series of in vitro and in vivo studies have characterized the pharmacological properties of JNJ-47965567.

In Vitro Pharmacology

JNJ-47965567 is a high-affinity antagonist for both human and rat P2X7 receptors. It selectively inhibits P2X7-mediated responses, such as calcium influx and IL-1 β release, without significantly affecting other related receptors.

Parameter	Species	Value	Reference
pKi	Human	7.9 \pm 0.07	
	Rat	8.7 \pm 0.07	
pIC50 (IL-1 β release)	Human (whole blood)	6.7 \pm 0.07	
	Human (monocytes)	7.5 \pm 0.07	
	Rat (microglia)	7.1 \pm 0.1	
IC50 (ATP-induced ethidium+ uptake)	Murine (J774 macrophages)	54 \pm 24 nM	

In Vivo Pharmacology

JNJ-47965567 is centrally permeable and demonstrates target engagement in the brain. It has shown efficacy in animal models of neuropathic pain and mania. However, its therapeutic effect in models of amyotrophic lateral sclerosis (ALS) has yielded conflicting results, with one study showing modest benefits in female mice when administered pre-symptomatically, while another study found no effect when administered after disease onset.

Parameter	Species	Value	Model	Reference
Brain EC50	Rat	78 ± 19 ng/mL	P2X7 receptor autoradiography	
Efficacy Dose	Rat	30 mg/kg	Amphetamine- induced hyperactivity	
Rat	30 mg/kg	Neuropathic pain model		

Experimental Protocols

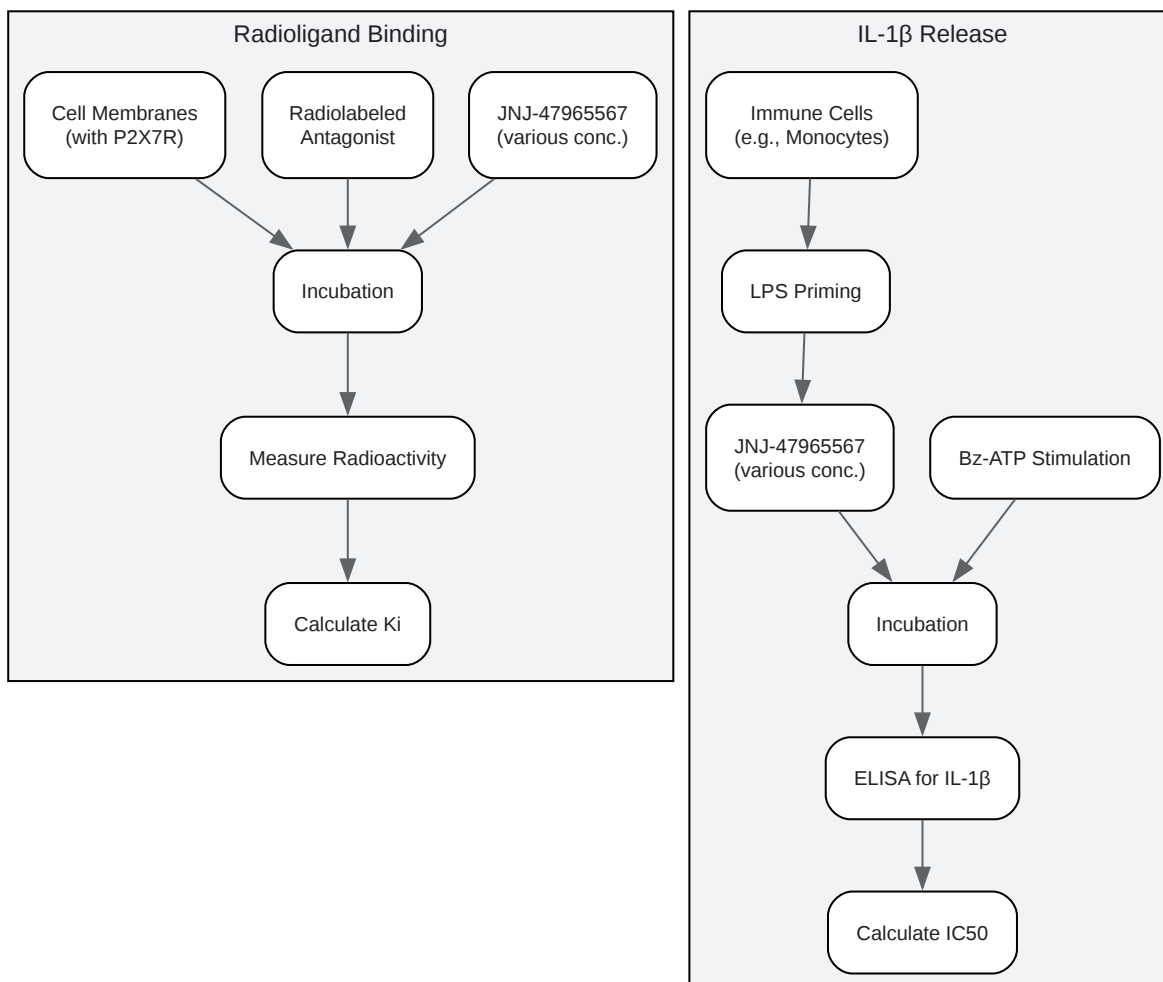
Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of JNJ-47965567 for the P2X7 receptor.
- Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors were used. Assays were performed using a radiolabeled P2X7 antagonist, such as [3H]A-804598. Various concentrations of JNJ-47965567 were incubated with the membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of an unlabeled P2X7 antagonist. The amount of bound radioactivity was measured by liquid scintillation counting. Data were analyzed using non-linear regression to calculate the K_i value.

IL-1 β Release Assay

- Objective: To measure the potency (IC_{50}) of JNJ-47965567 in inhibiting P2X7-mediated IL-1 β release.
- Method: Human whole blood, isolated human monocytes, or rat primary microglia were first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β . The cells were then pre-incubated with varying concentrations of JNJ-47965567 before being stimulated with a P2X7 agonist, such as benzoyl-ATP (Bz-ATP). The concentration of IL-1 β in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC_{50} value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Characterization



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In Vitro Characterization Workflow

Animal Models

- **Neuropathic Pain:** The chronic constriction injury (CCI) model in rats was utilized. Following nerve ligation, animals develop mechanical allodynia. JNJ-47965567 (30 mg/kg) was administered, and its effect on paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) was assessed.
- **Amyotrophic Lateral Sclerosis (ALS):** The SOD1G93A transgenic mouse model, which recapitulates key features of ALS, was used. In one study, JNJ-47965567 (30 mg/kg) was administered intraperitoneally four times per week starting at a pre-symptomatic stage (postnatal day 60). In another study, the same dose was given three times a week from the onset of disease symptoms. Endpoints included disease onset, body weight, motor performance (rotarod test), and survival.

Development Status and Future Directions

JNJ-47965567 was initially developed by Johnson & Johnson. Its current global R&D status is listed as "Pending". While it has been extensively used as a preclinical tool compound, its progression into clinical trials is not clearly documented in the public domain.

The conflicting results in ALS models highlight the complexity of P2X7R signaling in neurodegenerative diseases and suggest that the timing and frequency of administration may be critical for therapeutic efficacy. Future research may focus on optimizing dosing regimens and exploring the therapeutic potential of JNJ-47965567 in other CNS disorders with a neuroinflammatory component, such as post-COVID neuropsychiatric symptoms, where it has shown promise in preclinical models. The continued use of JNJ-47965567 as a research tool will be invaluable for further dissecting the role of the P2X7 receptor in health and disease.

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References

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